2,2'-Biphenyldiol, cyclic phosphate
Description
Overview of Cyclic Phosphate (B84403) Esters in Chemical Synthesis
Cyclic phosphate esters are a class of organophosphorus compounds characterized by a phosphate group integrated into a ring system. These structures are not merely chemical curiosities; they are reactive intermediates and key components in various synthetic strategies. researchgate.netrsc.org The reactivity of cyclic phosphate esters is heavily influenced by the size of the ring, with five-membered rings often exhibiting greater lability compared to their six- or seven-membered counterparts. rsc.orgclockss.org This reactivity is harnessed in numerous chemical transformations, including phosphorylation reactions, which are fundamental in both biological and synthetic chemistry. clockss.orgnih.gov
The synthesis of cyclic phosphate esters can be achieved through several methods, such as the transesterification of phosphites with diols or the oxidation of cyclic phosphites. rsc.orgcdnsciencepub.com These methods allow for the creation of a diverse range of cyclic phosphate structures with tailored properties. Their applications extend to various fields, where they can act as flame retardants, plasticizers, and intermediates in the synthesis of pharmaceuticals. ontosight.aigoogle.com The unique chemical properties of cyclic phosphate esters, including their susceptibility to ring-opening reactions, make them valuable tools for chemists. google.comacs.org
Significance of Axially Chiral Biphenyl (B1667301) Derivatives in Asymmetric Catalysis
Axially chiral biphenyls are a class of stereoisomers that lack a traditional chiral center but are chiral due to restricted rotation around a single bond. wikipedia.org This phenomenon, known as atropisomerism, gives rise to non-superimposable mirror images. wikipedia.org Biphenyl derivatives, particularly those with substitution at the 2,2'-positions, often exhibit this type of chirality and have become indispensable in the field of asymmetric catalysis. nih.govchemrxiv.org
The development of highly efficient and practical chiral ligands and catalysts is a central theme in asymmetric synthesis, and axially chiral biphenyls have emerged as "privileged" scaffolds. chemrxiv.orgnih.govresearchgate.net Their rigid and well-defined three-dimensional structure allows for effective transfer of chiral information during a chemical reaction, leading to the preferential formation of one enantiomer of a product over the other. nih.govchemrxiv.org This high degree of stereocontrol is crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.
Role of 2,2'-Biphenyldiol Scaffold in Ligand and Catalyst Design
Within the family of axially chiral biphenyls, the 2,2'-biphenyldiol (biphenol) scaffold is of particular importance. nist.govacs.org This diol can be readily modified to create a wide array of chiral ligands and catalysts. chemrxiv.orgnih.gov The two hydroxyl groups serve as convenient handles for the introduction of various functionalities, allowing for the fine-tuning of the steric and electronic properties of the resulting catalyst. chemrxiv.orgumich.edu
One of the most well-known examples of a 2,2'-biphenyldiol derivative is BINOL (1,1'-bi-2-naphthol), which, although technically a binaphthyl, shares the same fundamental structural motif and has been extensively used in asymmetric catalysis. acs.orgresearchgate.netarkat-usa.org The principles learned from BINOL chemistry are often applicable to other 2,2'-biphenyldiol-based systems. These scaffolds have been successfully employed in a vast range of asymmetric transformations, including reductions, oxidations, carbon-carbon bond-forming reactions, and cycloadditions. nih.govchemrxiv.org The versatility and tunability of the 2,2'-biphenyldiol framework have solidified its position as a cornerstone of modern asymmetric synthesis. nih.govnih.gov
Contextualization of 2,2'-Biphenyldiol, Cyclic Phosphate within Phosphoryl Chemistry
This compound represents the convergence of the two chemical motifs discussed above. This molecule incorporates the rigid, chiral-directing biphenyl backbone with the reactive cyclic phosphate functionality. The formation of the cyclic phosphate from 2,2'-biphenyldiol creates a seven-membered ring containing the phosphorus atom.
The properties of this specific cyclic phosphate are influenced by both the biphenyl and the phosphate moieties. The biphenyl unit imparts a degree of rigidity and, if appropriately substituted, chirality. The cyclic phosphate group, in turn, provides a site for chemical reactions, particularly nucleophilic attack at the phosphorus center. The reactivity of this seven-membered ring is expected to be different from that of smaller, more strained cyclic phosphates. rsc.org
This compound can be viewed as a precursor to a class of chiral Brønsted acids. Hydrolysis of the phosphate ester would yield a chiral phosphoric acid, a powerful and widely used type of organocatalyst. nih.govchemrxiv.org The development of such catalysts derived from 2,2'-biphenyldiol has been a significant area of research. organic-chemistry.org Therefore, this compound sits (B43327) at an important nexus in phosphoryl chemistry, bridging the gap between stable, structurally defined scaffolds and reactive, catalytically relevant species.
Detailed Research Findings
The following table summarizes some of the key physical and chemical properties of this compound and related compounds, as predicted or experimentally determined.
| Property | This compound |
| CAS Number | 35227-84-0 chemicalbook.comchemicalbook.comchemspider.comchemsrc.com |
| Molecular Formula | C12H9O4P chemspider.com |
| Melting Point | 262-263 °C (decomposed) chemicalbook.com |
| Boiling Point (Predicted) | 450.5±28.0 °C chemicalbook.com |
| Density (Predicted) | 1.48±0.1 g/cm³ chemicalbook.com |
| pKa (Predicted) | 1.15±0.20 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHEPZUTYXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2,2 Biphenyldiol, Cyclic Phosphate
Mechanisms of Cyclophosphorylation
The formation of cyclic phosphates from diols is a fundamental reaction in various biological and chemical processes. In the case of 2,2'-biphenol (B158249), cyclophosphorylation leads to the formation of 2,2'-biphenyldiol, cyclic phosphate (B84403). This process can be achieved using various phosphorylating agents, with recent research highlighting the efficacy of bis(dimethylamino)phosphorodiamidate (BDMDAP) for the one-pot cyclophosphorylation of cis-diols. acs.org This method has been successfully applied to 2,2'-biphenol, yielding the cyclic phosphate product in high yield (85%). acs.org
The proposed mechanism for this cyclophosphorylation reaction, particularly when catalyzed by tin compounds like Me₂SnCl₂, may involve the initial formation of a cyclic stannylene acetal (B89532) with the diol. This intermediate then undergoes a stepwise exchange with the P–N(Me)₂ bonds of the phosphorylating agent, leading to the formation of the cyclic phosphate and release of byproducts. acs.org
The pH of the reaction medium plays a critical role in both the formation and subsequent hydrolysis of cyclic phosphates. The acidity of phenolic compounds, such as 2,2'-biphenol, can influence the efficiency of cyclophosphorylation. acs.org For instance, the acidic proton of the phenol (B47542) can protonate the amino group of a reagent like BDMDAP, leading to its hydrolysis into orthophosphate and competing with the desired cyclophosphate formation. acs.org To counteract this, conducting the reaction at a higher pH (e.g., pH ~13) has been shown to be successful for the phosphorylation of phenolic compounds. acs.org
In the context of hydrolysis, the stability of the cyclic phosphate ring is highly dependent on pH. Generally, phosphoester hydrolysis can be subject to both acid and base catalysis. acs.org For related dinucleoside monophosphates, hydrolysis is catalyzed by acid at a pH below 5 and by base under more alkaline conditions. acs.org In strongly alkaline solutions (pH > 8), hydrolysis of the phosphoester bond often becomes the predominant reaction. acs.org The rate of hydrolysis can be first-order with respect to the hydroxide (B78521) ion concentration at lower alkalinities and approach zero-order at higher pH values where hydroxyl groups on the molecule become ionized. acs.org
The mechanism of both the formation and cleavage of cyclic phosphates is often proposed to proceed through a pentacoordinate phosphorane intermediate. Kinetic studies on the cleavage and isomerization of related dinucleotides, catalyzed by imidazole (B134444) buffers, suggest a sequential bifunctional mechanism. acs.org In this mechanism, one component of the buffer catalyzes the formation of a phosphorane monoanion intermediate, while another catalyzes its subsequent breakdown into products. acs.org This two-step mechanism, involving the formation of a phosphorane intermediate, is analogous to the well-established mechanism of enzymes like pancreatic RNase A. acs.org
The formation of this intermediate is a key step in the intramolecular transesterification reactions that lead to either cyclization or hydrolysis. The geometry of the diol and the stereochemistry of the reaction influence the stability and fate of this intermediate.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 2,2'-biphenyldiol, cyclic phosphate, and related phosphite (B83602) and phosphate esters is a crucial factor in their application, particularly in industrial catalysis where they are used as ligands. epo.org Degradation often occurs through hydrolysis, which can be influenced by various factors. acs.org The presence of water in a reaction mixture can lead to slow hydrolysis, and the acidic products formed can, in turn, catalyze further degradation in an autocatalytic process. epo.org
Acid-catalyzed degradation is a significant pathway for the breakdown of cyclic phosphates and related compounds. researchgate.net The degradation of polyphosphazenes, for example, is known to accelerate in acidic media. researchgate.net The mechanism involves the protonation of a skeletal bond, such as a P-N bond in polyphosphazenes or a P-O bond in phosphates, creating a more labile, protonated bond. researchgate.net This protonated site is then susceptible to nucleophilic attack by water, leading to bond cleavage and hydrolysis. researchgate.netnih.gov
In the case of this compound, acid catalysis would likely involve the protonation of one of the ester oxygen atoms. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to attack by a water molecule. This process can lead to the opening of the cyclic phosphate ring. Studies on related α-aminophosphonates confirm a multi-step degradation process in acidic media that begins with protonation, followed by P-C or P-O bond cleavage and subsequent hydrolysis. nih.gov
Both theoretical and experimental studies have been employed to understand the intricacies of bond protonation and cleavage during the hydrolysis of cyclic phosphates and related structures. acs.orgnju.edu.cn Density Functional Theory (DFT) calculations are a powerful tool for predicting which bonds are most susceptible to cleavage. acs.org For instance, in a related nonsymmetrical diphosphite ligand, DFT calculations predicted that the exocyclic P-O bond is less stable and therefore more likely to be cleaved first, followed by the cyclic ester bond. acs.org
Experimental techniques, such as in situ NMR spectroscopy (particularly ³¹P NMR), are invaluable for monitoring the degradation process in real-time. acs.org These studies allow for the identification of hydrolysis intermediates and final products, such as phosphorous acid and the corresponding diol (e.g., 2,2'-biphenol). acs.org Molecular dynamics simulations have also been used to show that in acidic conditions, water molecules and counter-ions approach the protonated P-N or P-O bonds, facilitating their hydrolytic rupture, while leaving the regular, unprotonated bonds unaffected. researchgate.net These combined theoretical and experimental approaches provide a detailed picture of the degradation mechanism at a molecular level. nih.govnju.edu.cn
The stability of this compound is significantly influenced by reaction conditions such as pH and temperature. As discussed, the compound is susceptible to both acid- and base-catalyzed hydrolysis. acs.org Therefore, its stability is greatest in a neutral pH range and decreases in either strongly acidic or strongly alkaline environments. fao.org For many phosphite ligands, autocatalytic degradation is a major issue, where acidic hydrolysis products catalyze further decomposition. epo.org
Interactive Data Table: Hydrolysis of a Related Phosphite Ligand (L2)
The following table summarizes the kinetic data for the hydrolysis of a related phosphite ligand, L2, providing insight into its stability under specific conditions.
| Parameter | Value | Conditions | Reference |
| Kinetics | First-order | With respect to L2 | acs.org |
| Half-life (t₁/₂) of "free" ligand | 173 hours | - | acs.org |
| Observation | Coordination to Rh stabilizes the ligand towards hydrolysis. | - | acs.org |
Catalytic Reaction Mechanisms
The catalytic utility of 2,2'-biphenyldiol and its derivatives, particularly in the form of chiral phosphoric acids (CPAs), is a subject of intense research. These catalysts operate through sophisticated mechanisms that enable high levels of stereocontrol in a variety of chemical transformations. Understanding these mechanisms is crucial for the rational design of new catalysts and synthetic methodologies. The following sections delve into key mechanistic aspects of reactions where these biphenol-based structures play a central role.
Dual Activation Mechanisms in Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) derived from axially chiral backbones like 2,2'-biphenol or the structurally related 1,1'-bi-2-naphthol (B31242) (BINOL) have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations. acs.orgrsc.org A key feature of their catalytic prowess lies in their ability to engage in multiple modes of substrate activation. One of the most significant of these is the dual activation mechanism. acs.orgbath.ac.uk
In a dual activation mode, a single CPA catalyst interacts with a single reactant molecule through two distinct, noncovalent interactions. acs.org This is distinct from bifunctional activation, where the catalyst simultaneously activates both the nucleophile and the electrophile. acs.orgrsc.org For CPAs, the catalyst possesses both a highly acidic proton on the hydroxyl group and a Lewis basic phosphoryl oxygen (P=O). rsc.org This architecture allows the catalyst to form a highly organized, rigid transition state by binding to two different sites on a substrate.
A classic example is the Mannich-type reaction catalyzed by a CPA. acs.org Computational studies have shown that the acidic proton of the phosphoric acid activates an imine by protonating it, while the basic phosphoryl oxygen forms a hydrogen bond with another part of the imine substrate, such as a hydroxyl group. acs.org This dual interaction creates a well-defined chiral environment around the substrate, leading to high enantioselectivity. This model has been refined through theoretical calculations which determined that a dual activation mechanism, involving two hydrogen bonding interactions with the imine, is energetically more favorable than a mono-activation pathway. acs.org
The concept of dual activation has been extended to other reactions, including aza-ene-type reactions between aldehydes and enecarbamates. bath.ac.uk In these cases, density functional theory (DFT) calculations have been instrumental in elucidating the precise nature of the interactions, showing hydrogen bonds between the catalyst's hydroxyl group and the aldehyde's carbonyl oxygen, and between the catalyst's phosphoryl group and a formyl proton on the substrate. bath.ac.uk Such detailed mechanistic understanding allows for the rationalization of observed stereochemical outcomes and guides the development of more effective catalysts. bath.ac.uk
Table 1: Activation Modes in Chiral Phosphoric Acid (CPA) Catalysis
| Activation Mode | Description | Typical Interaction Sites | Example Reaction |
|---|---|---|---|
| Monoactivation | The catalyst interacts with only one of the reactants (either nucleophile or electrophile) through a single point of contact. | Acidic P-OH protonates the electrophile. | Early proposed mechanisms for imine activation. |
| Bifunctional Activation | A single catalyst molecule simultaneously activates both the nucleophile and the electrophile. | P-OH protonates the electrophile; P=O activates the nucleophile via hydrogen bonding. | Povarov reaction, Friedel–Crafts alkylation of indoles. acs.orgrsc.org |
| Dual Activation | A single catalyst molecule interacts with a single reactant at two distinct points. | P-OH and P=O groups bind to two different sites on the same substrate molecule (e.g., an imine). | Mannich reaction, aza-ene-type reactions. acs.orgbath.ac.uk |
Sequential Phosphotransferase and Cyclic Phosphodiesterase Activities
While chiral phosphoric acids demonstrate powerful catalytic activity in organic synthesis, the core cyclic phosphate structure is also central to fundamental biochemical processes. Specifically, the hydrolysis of cyclic phosphates often proceeds via enzymes that exhibit sequential phosphotransferase and cyclic phosphodiesterase (CPDase) activities. acs.orgnih.gov Although detailed enzymatic studies on this compound itself are not extensively documented, the mechanism is well-established for analogous biological molecules like inositol (B14025) phosphates and cyclic nucleotides. acs.orgfrontiersin.org
Phosphotransferase Activity: An intramolecular phosphotransfer reaction occurs where a substrate is cleaved, resulting in the formation of a cyclic phosphate intermediate. For example, phosphatidylinositol-specific phospholipase C (PI-PLC) from Bacillus cereus cleaves phosphatidylinositol to produce diacylglycerol and myo-inositol 1,2-cyclic monophosphate. acs.org
Cyclic Phosphodiesterase Activity: The enzyme then catalyzes the hydrolysis of the newly formed cyclic phosphate ring to yield a monophosphate product. acs.org In the case of PI-PLC, the myo-inositol 1,2-cyclic monophosphate is subsequently hydrolyzed to myo-inositol 1-monophosphate. acs.org This two-step sequence bears a resemblance to the well-known mechanism of pancreatic RNase A, which also proceeds through a cyclic phosphate intermediate. acs.orgfrontiersin.org
Research has demonstrated that 2,2'-biphenol can be efficiently converted into its cyclophosphorylated form, this compound, in high yield using reagents like bis(dimethylamino)phosphorodiamidate (BDMDAP). acs.org The availability of this synthetic route makes this compound a viable substrate for investigating its interaction with enzymes possessing phosphodiesterase activity. Such studies could explore its potential as a substrate, inhibitor, or modulator of these important enzymes. The biological activity of various cyclic phosphates is an area of significant interest, with some compounds acting as pesticides, neurotoxins, or therapeutic agents. nih.gov
Table 2: Enzymatic Reactions Involving Cyclic Phosphate Intermediates
| Enzyme / System | Substrate | Cyclic Intermediate | Final Product | Key Activities |
|---|---|---|---|---|
| Phosphatidylinositol-specific phospholipase C (PI-PLC) | Phosphatidylinositol (PI) | myo-Inositol 1,2-cyclic monophosphate | myo-Inositol 1-monophosphate | Phosphotransferase, Cyclic Phosphodiesterase acs.org |
| Ribonuclease A (RNase A) | Ribonucleic acid (RNA) | Pyrimidine 2',3'-cyclic phosphate | Pyrimidine 3'-phosphate | Transesterification, Hydrolysis frontiersin.org |
| tRNA Splicing Pathway (Yeast) | Pre-tRNA (with 2'-PO4) + NAD+ | ADP-ribose 1",2"-cyclic phosphate | Mature tRNA (with 2'-OH) | Phosphotransferase researchgate.net |
| Clostridium thermocellum Polynucleotide Kinase-Phosphatase (CthPnkp) | Nucleoside 2',3' cyclic phosphate | - (Substrate is the cyclic phosphate) | Nucleoside 2'-monophosphate | Cyclic Phosphodiesterase nih.gov |
Enantiodetermining Steps in Asymmetric Transformations
In asymmetric catalysis, the step in the reaction mechanism that establishes the stereochemistry of the final product is known as the enantiodetermining step. Identifying and understanding this step is paramount for optimizing a catalyst to achieve high enantioselectivity. For reactions catalyzed by chiral phosphoric acids derived from 2,2'-biphenol, the enantiodetermining step is typically the formation of the new stereocenter, such as the C-C or C-N bond-forming event.
The high degree of organization within the transition state, often achieved through the dual or bifunctional activation modes discussed previously, is what allows for effective stereochemical discrimination. rsc.orgcore.ac.uk The chiral catalyst and the substrate form diastereomeric transition states, which have different energy levels. The difference in the activation energy (ΔΔG‡) between these two pathways dictates the ratio of enantiomers formed in the product. A larger energy difference leads to higher enantiomeric excess (ee).
Kinetic studies and computational modeling are the primary tools used to probe the enantiodetermining step. For instance, a non-linear relationship between the enantiomeric excess of the catalyst and the product can suggest that multiple catalyst molecules are involved in the enantiodetermining step. Conversely, the absence of such a non-linear effect often implies that a single catalyst molecule is involved. The Curtin-Hammett principle is often invoked, assuming a rapid equilibrium between substrate conformations (e.g., E/Z isomers of an imine) prior to the slower, irreversible enantiodetermining step. acs.org The final product ratio is therefore determined solely by the relative energies of the diastereomeric transition states leading from these conformers.
In many CPA-catalyzed reactions, the steric bulk at the 3 and 3' positions of the biphenol or BINOL backbone is crucial for high enantioselectivity. bath.ac.uk These groups project into the catalytic pocket and create a chiral environment that sterically disfavors one of the diastereomeric transition states, effectively controlling the facial selectivity of the nucleophilic attack on the electrophile. rsc.org
Applications in Asymmetric Catalysis
2,2'-Biphenyldiol, Cyclic Phosphate (B84403) as a Chiral Ligand Scaffold.researchgate.net
The cyclic phosphate derivative of 2,2'-biphenyldiol serves as a foundational structure for the development of various chiral ligands. The inherent chirality of the biphenyl (B1667301) backbone, arising from restricted rotation around the C-C single bond, is effectively translated to the catalytic system. This scaffold has been particularly influential in the design of ligands for transition metal-catalyzed reactions, where the steric and electronic properties of the ligand play a crucial role in determining both the reactivity and the enantioselectivity of the catalyst.
Inducing Chirality in Metal Complexes (e.g., Manganese(III) Salen)
Chiral ligands derived from 2,2'-biphenyldiol can induce chirality at a metal center. For instance, chiral phosphate ligands have been used in conjunction with manganese(III) to catalyze enantioselective additions. researchgate.net The coordination of the chiral ligand to the metal creates a chiral environment that dictates the facial selectivity of the substrate's approach. In a related context, enantiopure Schiff base ligands have been shown to diastereoselectively induce a specific configuration (Δ or Λ) at a copper(II) center in distorted square-planar complexes. rsc.org Similarly, the chirality of Schiff base ligands can induce a chiral configuration at Co(II) and Mn(III) metal centers. mdpi.com This principle of induced chirality is fundamental to the design of a wide array of asymmetric catalysts.
Design of Monodentate Phosphoramidite (B1245037) Ligands.pnas.orgnih.gov
A significant application of the 2,2'-biphenyldiol scaffold is in the synthesis of monodentate phosphoramidite ligands. pnas.orgnih.gov These ligands, which are readily prepared and offer flexibility for structural modifications, have demonstrated high efficiency in various asymmetric reactions. pnas.orgresearchgate.net The modular nature of their synthesis allows for the creation of ligand libraries, facilitating the rapid screening and optimization of catalysts for specific transformations. researchgate.net The success of these ligands is often attributed to their strong π-accepting character, which can enhance the activity of transition metal catalysts, such as rhodium in hydroformylation reactions. researchgate.net
Development of Chiral-Bridged Phosphine-Carboxylate Bifunctional Ligands.rsc.orgnih.gov
Building upon the 2,2'-biphenyldiol framework, researchers have developed chiral-bridged biphenyl phosphine-carboxylate bifunctional ligands, known as CB-Phos. rsc.orgnih.gov These ligands incorporate both a phosphine (B1218219) moiety for metal coordination and a carboxylic acid group that can act as a proton shuttle or engage in other non-covalent interactions. nih.gov This bifunctional design has been successfully applied in palladium(0)-catalyzed enantioselective C-H arylation reactions to synthesize chiral dihydrophenanthridines, achieving good yields and high enantioselectivities. rsc.orgnih.gov The development of such bifunctional ligands represents a sophisticated approach to catalyst design, where multiple functionalities work in concert to control the reaction outcome. nih.gov
Fine-Tuning of Ligand Structure for Enantioselectivity.pnas.orgnih.govrsc.org
The ability to systematically modify the structure of 2,2'-biphenyldiol-based ligands is a key advantage for optimizing enantioselectivity. pnas.orgnih.gov By introducing different substituents at various positions on the biphenyl backbone, the steric and electronic properties of the ligand can be precisely adjusted. chemrxiv.org This "fine-tuning" approach has been shown to have a dramatic effect on catalyst activity and enantioselectivity. pnas.org For example, modifications to the 3,3'-positions of biphenol-based phosphoramidite ligands significantly impacted the enantioselectivity in copper-catalyzed conjugate additions and rhodium-catalyzed hydroformylations. pnas.org Similarly, adjusting the dihedral angle of the biphenyl core by altering the bridging group at the 6,6'-positions can greatly influence catalytic efficiency. researchgate.net This tunability allows for the development of highly specialized ligands tailored for specific substrates and reactions, moving away from the search for a single "universal" chiral ligand. pnas.orgresearchgate.net
Organocatalysis with Biphenyldiol-Derived Phosphoric Acids.nih.govresearchgate.net
In addition to their role in metal catalysis, 2,2'-biphenyldiol derivatives are precursors to a powerful class of organocatalysts: chiral phosphoric acids (CPAs). nih.govresearchgate.net These Brønsted acids have emerged as highly versatile and effective catalysts for a vast array of enantioselective transformations. acs.orgacs.org Their success stems from their tunable acidity and the well-defined chiral cavity created by the biphenyl backbone. acs.org
Brønsted Acid Catalysis Principles.thieme-connect.comscispace.com
Chiral phosphoric acids function as Brønsted acid catalysts by activating electrophiles, typically through protonation or hydrogen bonding. acs.orgthieme-connect.com This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack. acs.org The chiral environment of the catalyst then directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. scispace.com
A key feature of these catalysts is their ability to act as bifunctional systems, where the phosphoryl oxygen can function as a Brønsted basic site. thieme-connect.com This dual acid/base character allows for the simultaneous activation of both the electrophile and the nucleophile. The acidity of the phosphoric acid is a critical parameter and can be tuned by modifying the substituents on the biphenyl scaffold. acs.org Studies have shown that a correlation often exists between the Brønsted acidity and the reactivity of the catalyst. acs.org While initially explored with BINOL-derived structures, the principles of Brønsted acid catalysis have been extended to biphenol-based systems, further expanding the scope and utility of this powerful catalytic strategy. acs.orgacs.org
Acid-Base Cooperative Catalysis
Chiral phosphoric acids derived from 2,2'-biphenyldiol function as Brønsted acid catalysts. The phosphoryl oxygen can act as a Brønsted basic site, enabling a dual acid-base activation mode. This cooperative catalysis is crucial for activating both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereocontrol. This bifunctional nature allows the catalyst to organize the transition state through a network of hydrogen bonds, which is key to achieving high levels of enantioselectivity.
Evaluation in Asymmetric Synthesis Model Reactions
The efficacy of 2,2'-biphenyldiol, cyclic phosphate derivatives has been demonstrated in several benchmark asymmetric reactions. These reactions serve as a testbed for evaluating the performance of new chiral ligands and catalysts.
Asymmetric Additions to Aldehydes (e.g., diethylzinc (B1219324), alkynes)
The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a classic model reaction for assessing chiral ligands. In the presence of chiral biphenyldiol ligands and a Lewis acid like titanium tetraisopropoxide, the addition of diethylzinc to various aldehydes proceeds with high yields and good to excellent enantioselectivities. For instance, the reaction of benzaldehyde (B42025) with diethylzinc using a specific (S)-biphenyldiol ligand resulted in high enantiomeric excess (ee). The choice of solvent also plays a role, with toluene (B28343) often being the optimal choice.
Similarly, the asymmetric addition of alkynes to aldehydes, a type of Nef synthesis, to produce chiral propargyl alcohols has been successfully catalyzed using biphenyldiol-derived ligands. This reaction is valuable for the synthesis of complex molecules and natural products. The in-situ generation of the alkynylzinc reagent from the alkyne and a zinc source like dimethylzinc (B1204448) or zinc triflate is a common strategy. The use of various substituted biphenyldiol ligands has shown that high yields and enantioselectivities can be achieved for a range of aldehydes and alkynes.
Below is a table summarizing the results for the asymmetric addition of diethylzinc to various aldehydes using a biphenyldiol ligand.
| Aldehyde | Yield (%) | ee (%) |
| 3-Phenylpropanal | 84 | 87 |
| Benzaldehyde | >95 | >90 |
| 2-Chlorobenzaldehyde | >95 | >90 |
| Thiophene-2-carbaldehyde | >95 | >90 |
| Cinnamaldehyde | >95 | >90 |
Data sourced from a study on diverse adjustable axially chiral biphenyl ligands.
Palladium-Catalyzed Asymmetric Cycloadditions
Chiral phosphoramidite ligands derived from 2,2'-biphenyldiol have been utilized in palladium-catalyzed asymmetric cycloaddition reactions. For example, in the [4+2] cycloaddition of benzofuran-derived azadienes with vinyl benzoxazinanones, a phosphoramidite ligand derived from this framework led to the product in high yield and enantioselectivity. These reactions are powerful tools for the construction of complex cyclic molecules. The ligand's structure is critical in controlling the stereochemical outcome of the reaction.
Asymmetric [4+3] Cyclization Reactions
BIPOL-based chiral phosphoric acids have been shown to catalyze asymmetric [4+3] cyclization reactions. For instance, the reaction between an in situ-generated ortho-quinonemethide and an o-hydroxybenzylalcohol derivative, catalyzed by a specific biphenyldiol-based phosphoric acid, yielded the corresponding seven-membered ring product with high enantioselectivity. This demonstrates the ability of these catalysts to control the formation of medium-sized rings, which are challenging synthetic targets.
Dehydrative Esterification
A significant application of 2,2'-biphenol-derived phosphoric acid catalysts is in the dehydrative esterification of carboxylic acids with alcohols. This method is advantageous as it often proceeds without the need to remove the water generated during the reaction. The reaction is typically carried out using an equimolar mixture of the carboxylic acid and a primary or secondary alcohol in a solvent like toluene at elevated temperatures. These catalysts exhibit relatively weak Brønsted acidity, which makes them suitable for reactions involving acid-sensitive substrates. The process is believed to involve acid-base cooperative catalysis.
Enantioselective C–H Arylation
A class of chiral-bridged biphenyl phosphine-carboxylate bifunctional ligands, known as CB-Phos, which are based on the axially chiral-bridged 2,2′-biphenyldiol framework, have been developed for palladium(0)-catalyzed enantioselective C–H arylation. This reaction allows for the direct
Chiral Recognition and Enantiodivergence
Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental principle in asymmetric catalysis. Catalysts derived from this compound are designed to create a specific three-dimensional environment that preferentially binds to or reacts with one enantiomer over the other. This leads to the selective formation of a desired product enantiomer.
A significant advancement in this area is the development of enantiodivergent catalysts. nih.gov These are catalytic systems that can be switched to selectively produce either one of two enantiomeric products from a single substrate. nih.govresearchgate.net This control is typically achieved by an external stimulus, such as light, which alters the chiral environment of the catalyst. nih.gov The design of such switchable catalysts represents a major challenge in stereoselective synthesis. nih.govresearchgate.net Axially linked 2,2'-biphenol (B158249) systems have been designed to interact with chiral cyclic diamines, demonstrating the transfer of chiral information. acs.org
Photoresponsive Ligands for Enantiodivergent Catalysis
A key application of this compound is in the creation of photoresponsive ligands for enantiodivergent catalysis. nih.gov These ligands incorporate a molecular switch, often based on an overcrowded alkene structure, which can change its conformation upon irradiation with light of specific wavelengths. nih.govacs.org
Researchers have successfully developed a photoswitchable phosphate ligand derived from 2,2'-biphenol. nih.gov This ligand can exist as a pair of pseudo-enantiomers that can be interconverted by using UV light. nih.govacs.org For instance, a stable isomer can be converted to a metastable isomer by irradiating with light at a wavelength of 365 nm. nih.govacs.org This process is reversible, allowing for dynamic control over the catalyst's chirality. acs.org
This photoswitchable ligand can act as a counter-ion to an achiral metal complex, such as a manganese(III) salen complex, thereby inducing chirality and enabling it to perform stereoselective reactions. nih.govresearchgate.net By switching the ligand's chirality with light, the catalyst can be directed to produce opposite enantiomers of the product, a process known as enantiodivergent catalysis. nih.gov This approach has been successfully applied to the epoxidation of various alkenes. nih.gov
Similarly, photoresponsive phosphoramidite ligands based on a chiral biaryl-substituted molecular switch have been used to control the stereoselectivity of copper-catalyzed asymmetric conjugate additions. researchgate.net Light-controlled isomerization allows for a matched-mismatched interaction between the fixed chirality at the phosphorus atom and the dynamic chirality of the switch, enabling the tuning of the catalyst's performance. researchgate.net
The research findings for the enantiodivergent epoxidation of 2-methyl-1,1-diphenylprop-1-ene using a manganese(III) salen catalyst with a photoswitchable 2,2'-biphenol-derived phosphate ligand are summarized below.
| Entry | Isomer | Irradiation Wavelength | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Stable | - | 99 | 40 | (S,S) |
| 2 | Metastable | 365 nm | 99 | -35 | (R,R) |
| Data sourced from research on enantiodivergent epoxidation with a photoswitchable phosphate manganese-salen complex. nih.gov |
Transfer and Amplification of Chirality at Metal Centers
The effectiveness of these photoresponsive ligands hinges on the efficient transfer and amplification of chirality from the ligand to the metal center of the catalyst. nih.govresearchgate.net In the case of the manganese(III) salen complex, the photoswitchable phosphate ligand, derived from 2,2'-biphenol, coordinates axially to the metal center. nih.govrug.nl
Upon photoisomerization, the helicity of the overcrowded alkene in the ligand switches, which in turn inverts the axial chirality of the 2,2'-biphenol unit. nih.gov This change is directly transferred to the manganese(III) salen complex, altering its chiral environment. nih.govresearchgate.net The opposite axial chirality of the pseudo-enantiomeric ligands is thus efficiently relayed to the catalyst, dictating the stereochemical outcome of the epoxidation reaction. nih.gov The transfer of chiral information from the ligand to the manganese salen moiety is confirmed by Circular Dichroism (CD) spectroscopy. nih.gov
A similar principle of central-to-helical-to-axial transfer of chirality has been demonstrated in other systems. acs.org For example, a photoswitchable catalyst merging a flexible 2,2'-biphenol core with a rigid overcrowded alkene scaffold has been developed. acs.org The fixed stereocenter of the switch dictates the helicity of the alkene core, which then controls the axial chirality of the biphenol unit through steric interactions. acs.org This system was used as a switchable ligand in the enantiodivergent 1,2-addition of diethylzinc to benzaldehydes, achieving a reversal of enantioselectivity upon irradiation. acs.orgrug.nl
The table below presents the results for the enantioselective addition of diethylzinc to benzaldehyde using a photoswitchable 2,2'-biphenol-substituted catalyst.
| Entry | Catalyst State | Irradiation Wavelength (nm) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Stable Isomer | - | 99 | 45 |
| 2 | Photostationary State (PSS) | 365 | 99 | -23 |
| Data sourced from research on central-to-helical-to-axial transfer of chirality with a photoresponsive catalyst. acs.org |
This dynamic transfer of chirality broadens the scope of supramolecular catalysts and paves the way for the development of more complex, multitasking catalytic systems. nih.govresearchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively employed to investigate various aspects of chiral phosphoric acid catalysis. These studies have been crucial in building predictive models and rationally designing new catalysts. elsevierpure.com DFT calculations allow for the elucidation of reaction mechanisms, the origin of enantioselectivity, and the prediction of chemical properties like acidity. mdpi.comnih.gov
DFT calculations are used to analyze the electronic structure of chiral phosphoric acids and their interactions with substrates. The reactivity of these catalysts is intrinsically linked to their ability to act as bifunctional catalysts, simultaneously activating both the electrophile and the nucleophile through hydrogen bonding. nih.gov The electronic properties of the phosphate (B84403) moiety, specifically the Brønsted acidic proton and the basic phosphoryl oxygen, are key to this dual activation. nih.gov
The electrostatic potential (ESP) is a valuable tool derived from DFT calculations to understand noncovalent interactions, which are critical for stereoselectivity. nsf.govacs.org By mapping the ESP, researchers can visualize the electrostatic environment created by the catalyst and how it interacts with the substrate. nsf.gov Furthermore, Natural Bond Orbital (NBO) and Noncovalent Interaction (NCI) analyses are used to identify and quantify specific interactions, such as hydrogen bonds and CH···O interactions, that stabilize transition states. mdpi.comrsc.org
Global reactivity parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can also be computed to provide a quantitative measure of reactivity.
| Calculated Global Reactivity Parameter | Description |
|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |
| Global Hardness (η) | A measure of the resistance to change in electron distribution. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |
| Global Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. |
| Global Softness (σ) | The reciprocal of global hardness, indicating the capacity to accept electrons. |
The global reactivity parameters are typically calculated using the energies of the Frontier Molecular Orbitals (FMOs) as per Koopmans' theorem. acs.org
The acidity, or pKa value, of a chiral phosphoric acid is a fundamental property that significantly influences its catalytic activity. acs.org DFT calculations have emerged as a powerful tool for the accurate prediction of pKa values in various solvents, which can be challenging to determine experimentally for a large range of catalysts. acs.orgrsc.org
Computational studies have successfully predicted the pKa values for a wide array of chiral phosphoric acid catalysts in dimethyl sulfoxide (B87167) (DMSO). acs.org For instance, the SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) method has been used to calculate pKa values with high accuracy, showing excellent agreement with available experimental data. acs.org These studies have revealed that the acidity of chiral phosphoric acids is strongly dependent on the nature of the substituents on the chiral backbone. mdpi.comacs.org For example, a good linear correlation has been observed between the calculated pKa values of 3,3'-disubstituted BINOL-derived phosphoric acids and the Hammett constants of the substituents. acs.orgresearchgate.net
A study developed a light-controlled chiral Brønsted acid catalyst where photoisomerization resulted in a pKa shift of 1.1 units, a phenomenon elucidated by DFT studies. rsc.org This highlights the predictive power of DFT in catalyst design.
| Computational Method for pKa Prediction | Key Features | Reported Accuracy |
|---|---|---|
| SMD/M06-2x/6-311++G(2df,2p)//B3LYP/6-31+G(d) | Implicit solvation model (SMD) with a high-level functional and basis set. acs.org | Within ~0.4 pKa units of experimental values in DMSO. acs.org |
| Adiabatic Scheme | Calculates the Gibbs free energy difference between the acid and its conjugate base. nih.gov | RMSE of 1.40 pKa units, improvable with linear correction. nih.gov |
| Multiple Linear Regression (MLR) | Correlates experimental pKa values with calculated structural parameters. cas.cn | High correlation (R² > 0.96) for acidic phosphorus compounds. cas.cn |
DFT calculations are instrumental in mapping the entire reaction pathway of a catalyzed reaction, identifying intermediates and, most importantly, the transition states. nih.govacs.org By calculating the energies of these species, the rate-determining step and the most favorable reaction mechanism can be determined. bath.ac.uknih.gov
For many reactions catalyzed by chiral phosphoric acids, a bifunctional activation model is proposed where the catalyst forms a cyclic transition state through dual hydrogen bonds with both the electrophile and the nucleophile. nih.govresearchgate.net DFT studies have provided substantial evidence for this model in various transformations, including transfer hydrogenations, Friedel-Crafts reactions, and aza-ene-type reactions. nih.govacs.orgbath.ac.uk For example, in the transfer hydrogenation of ketimines, the phosphoric acid is shown to simultaneously activate both the ketimine and the benzothiazoline (B1199338) reducing agent. acs.orgresearchgate.net
However, DFT has also revealed exceptions to this general model. In some cases, such as certain intramolecular oxetane (B1205548) desymmetrizations, an unexpected distortion-driven activation mode is favored over the conventional bifunctional activation. acs.org Computational studies have also been crucial in understanding more complex reaction cascades, like the photocatalytic asymmetric Minisci reaction, where DFT helped to establish that enantioselectivity is achieved in a slow, irreversible deprotonation step following a rapid, reversible radical addition. bohrium.com
Explaining and predicting the enantioselectivity of a reaction is one of the primary applications of DFT in asymmetric catalysis. The origin of enantioselectivity is typically traced back to the energy difference between the diastereomeric transition states leading to the (R) and (S) products. nih.govacs.org
DFT calculations have consistently shown that high enantioselectivity arises from a combination of steric and noncovalent interactions within the chiral pocket of the catalyst. mdpi.comnih.gov Steric repulsion between bulky substituents on the catalyst's 3,3'-positions and the substrate often destabilizes one of the transition states, leading to a preference for the other. nih.govacs.orgresearchgate.net
Furthermore, subtle noncovalent interactions, such as CH···O hydrogen bonds and π-π stacking, play a decisive role in stabilizing the favored transition state. rsc.orgconicet.gov.ar For instance, in a chiral phosphoric acid-catalyzed Pinacol rearrangement, a strong CH···O interaction between the indole (B1671886) substrate and the phosphate group was found to be crucial for high enantioselectivity. conicet.gov.ar Similarly, in the dynamic kinetic asymmetric hydroamination of allenes, the enantioselectivity is attributed to favorable noncovalent interactions within the chiral electrostatic environment created by the catalyst. acs.org DFT can quantify the contribution of these interactions, providing a detailed picture of how the catalyst controls the stereochemical outcome. mdpi.comacs.org
Molecular Dynamics Simulations
While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
MD simulations are used to explore the conformational landscape of the catalyst-substrate complex and to study the dynamic nature of the interactions between them. nih.govnih.gov This is particularly important for flexible molecules where multiple conformations may exist. acs.org By simulating the system over time, MD can reveal how the catalyst and substrate associate and the preferred binding modes. nih.gov
For example, MD simulations have been used to investigate the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) enantiomers to a chiral molecular micelle. nih.gov These simulations identified the preferred binding site and showed that both enantiomers form hydrogen bonds and penetrate the micelle's core. nih.gov Such studies are crucial for understanding chiral recognition phenomena. nih.gov
In the context of catalysis, MD simulations can help identify the most relevant starting conformations for subsequent DFT calculations of the reaction pathway, thereby reducing the computational cost of searching the vast conformational space. conicet.gov.ar The combination of MD and QM/MM (Quantum Mechanics/Molecular Mechanics) methods is particularly powerful, allowing for the treatment of a small, reactive part of the system with high accuracy (QM) while the larger environment is described with a more computationally efficient method (MM). nih.gov This approach has been used to study the interaction of organic phosphates with mineral surfaces, including proton transfer events and changes in covalent bonding. nih.gov
Modeling Degradation Pathways
The stability and degradation of 2,2'-Biphenyldiol, cyclic phosphate are critical parameters influencing its environmental fate and potential applications. Computational chemistry offers powerful tools to model and predict the degradation pathways of this molecule, primarily focusing on the hydrolysis of the cyclic phosphate ester bond.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of phosphodiester bond cleavage. nih.govacs.orgnih.gov These models can simulate the reaction in different environments, such as in aqueous solution or under the influence of catalysts. researchgate.netrsc.org The primary degradation pathway for this compound is expected to be the hydrolysis of the P-O-C linkage, leading to the opening of the phosphate ring and the formation of 2,2'-biphenol (B158249) monophosphate.
The following table summarizes key parameters often investigated in computational studies of cyclic phosphate degradation:
| Parameter Investigated | Computational Method | Significance |
| Reaction Mechanism | DFT, Ab Initio Quantum Models nih.govnist.gov | Elucidates the step-by-step process of bond cleavage. |
| Transition State Geometry | DFT researchgate.net | Identifies the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate. |
| Activation Energy | DFT, MP2 nih.gov | Quantifies the energy barrier that must be overcome for the degradation reaction to occur. |
| Solvation Effects | Implicit/Explicit Solvation Models acs.orgnih.gov | Models the influence of the surrounding solvent on the reaction pathway and energetics. |
| Catalytic Effects | DFT, QM/MM researchgate.netpku.edu.cn | Investigates how acids, bases, or metal ions can accelerate the degradation process. |
Computer-Assisted Ligand Design and Optimization
The rigid and chiral scaffold of 2,2'-biphenol and its derivatives, including the cyclic phosphate, makes them attractive candidates for the design of ligands and catalysts in asymmetric synthesis. Computer-assisted ligand design and optimization play a pivotal role in harnessing the potential of these molecules.
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict and analyze the binding of ligands based on the 2,2'-biphenyldiol framework to target proteins or in the formation of catalytic complexes. nih.govplos.orgdergipark.org.trbohrium.com For instance, in the context of developing new catalysts, docking studies can help in understanding how a ligand derived from this compound might interact with a metal center and a substrate, providing insights into the potential stereoselectivity of the catalyzed reaction. nih.gov
DFT calculations are extensively used to study the electronic properties and reactivity of chiral phosphoric acids derived from 2,2'-biphenol. mdpi.comresearchgate.netorganic-chemistry.orgscilit.com These calculations can predict the acidity (pKa) of the catalyst, which is a critical parameter for its activity. researchgate.net Furthermore, computational models can elucidate the mechanism of stereochemical induction by mapping the potential energy surface of the catalytic cycle and identifying the transition states that determine the enantiomeric excess of the product. researchgate.netnih.gov
In silico screening of virtual libraries of ligands derived from the 2,2'-biphenyldiol scaffold is a powerful strategy for discovering novel catalysts with improved performance. nih.govresearchgate.net By systematically modifying the substituents on the biphenyl (B1667301) rings, it is possible to create a diverse set of virtual ligands. These can then be computationally evaluated for their steric and electronic properties and their predicted catalytic efficiency, allowing for the prioritization of the most promising candidates for experimental synthesis and testing. nih.gov Machine learning algorithms can be trained on these computational and experimental datasets to develop predictive models that can further accelerate the discovery of optimal catalysts. nih.gov
The table below outlines common computational approaches used in the design and optimization of ligands based on the 2,2'-biphenyldiol structure:
| Computational Approach | Application in Ligand Design | Key Insights |
| Molecular Docking plos.orgnih.gov | Predicting the binding mode and affinity of the ligand to a receptor or metal center. | Identification of key interactions (e.g., hydrogen bonds, steric clashes) that govern binding. |
| Molecular Dynamics (MD) Simulations nih.govbohrium.com | Simulating the dynamic behavior of the ligand-receptor complex over time. | Understanding the conformational flexibility and stability of the complex. |
| Density Functional Theory (DFT) researchgate.netnih.gov | Calculating electronic properties, reaction energies, and transition state structures. | Elucidation of reaction mechanisms, prediction of catalyst activity and enantioselectivity. |
| In Silico Screening / Virtual Libraries nih.govresearchgate.net | High-throughput computational evaluation of a large number of candidate ligands. | Rapid identification of promising lead compounds for further investigation. |
| Machine Learning nih.gov | Developing predictive models based on existing data to guide catalyst selection. | Acceleration of the catalyst optimization process by predicting performance. |
Structural Modifications and Derivative Synthesis for Enhanced Catalytic Performance
Substitution Pattern Effects on Axial Chirality and Catalytic Activity
The introduction of substituent groups at various positions on the biphenyl (B1667301) backbone is a fundamental strategy for modulating the catalyst's properties. The nature and position of these substituents can alter the dihedral angle between the two phenyl rings, which is a critical factor for achieving high enantioselectivity. nih.gov Furthermore, these modifications can influence the electronic environment of the catalytic center, thereby affecting its reactivity. nih.govresearchgate.net
Varying the substituent groups at the 2,2'-positions of the biphenyldiol precursor offers a direct method to create different classes of ligands and catalysts. nih.govresearchgate.net These positions are adjacent to the hydroxyl groups that coordinate to the metal center or form the core of a Brønsted acid catalyst. Modifications at these sites can directly influence the steric environment around the active center, dictating substrate approach and transition state geometry. For instance, the transformation of the 2,2'-hydroxyl groups into phosphite (B83602) or phosphoramidite (B1245037) moieties is a common strategy to generate highly effective ligands for transition-metal-catalyzed reactions. nih.govchemrxiv.org The choice of substituents at these positions can be tailored to the specific requirements of a catalytic reaction, allowing for the development of highly specialized and efficient catalytic systems. nih.govresearchgate.net
Adjusting the substituent groups at the 3,3', 5,5', and 6,6'-positions provides a powerful tool for fine-tuning the steric and electronic properties of the resulting ligands and catalysts, leading to enhanced efficiency in asymmetric synthesis. nih.govresearchgate.net
6,6'-Positions: Substituents at these positions, which are ortho to the axis of chirality, have a profound impact on the dihedral angle of the biphenyl system. The introduction of sterically bulky groups at the 6,6'-positions increases the rotational barrier around the C-C single bond connecting the two phenyl rings, which enhances the stability of the axial chirality. This steric hindrance also leads to larger dihedral angles. nih.gov For example, X-ray diffraction data shows that introducing substituents with greater steric hindrance at the 6,6'-positions results in larger dihedral angles, a key factor for influencing the reactivity of substrates and the enantioselectivity of products. nih.gov
5,5'-Positions: Modifications at the 5,5'-positions, which are para to the biphenyl linkage, primarily influence the electronic properties of the catalyst through resonance and inductive effects. Introducing electron-donating or electron-withdrawing groups can modulate the Lewis acidity or Brønsted acidity of the final catalyst. Interestingly, the introduction of halogen atoms at the 5,5'-positions has been observed to decrease the dihedral angle of the axially chiral biphenyldiols. nih.gov
3,3'-Positions: These positions are ortho to the hydroxyl groups and can sterically influence the catalytic pocket. The presence of bulky substituents at the 3,3'-positions can create a more defined and constrained chiral environment, which is often beneficial for achieving high levels of enantioselectivity in asymmetric reactions.
The strategic placement of different functional groups at these positions allows for the creation of a diverse library of ligands, each with unique properties tailored for specific catalytic applications.
| Position | Primary Effect | Example of Influence |
| 2,2' | Defines ligand/catalyst type | Conversion to phosphites/phosphoramidites for metal catalysis. nih.govchemrxiv.org |
| 3,3' | Steric control of catalytic pocket | Bulky groups can enhance enantioselectivity by creating a more defined chiral environment. |
| 5,5' | Electronic tuning | Halogen substitution can decrease the dihedral angle; influences catalyst acidity. nih.gov |
| 6,6' | Dihedral angle control | Bulky groups increase the dihedral angle and rotational barrier, enhancing chiral stability. nih.gov |
Derivatization to Phosphoramidites and Other Phosphorus Ligands
The 2,2'-biphenyldiol scaffold serves as an excellent precursor for the synthesis of a variety of chiral phosphorus ligands, most notably phosphoramidites. These derivatives have proven to be highly effective in a range of asymmetric catalytic reactions, including palladium-catalyzed cycloadditions. nih.govchemrxiv.org The synthesis typically involves the reaction of the biphenyldiol with a phosphorus-containing reagent, such as phosphorus trichloride (B1173362), followed by reaction with a chiral amine to form the phosphoramidite.
The modular nature of this synthesis allows for the creation of a diverse array of ligands by varying both the biphenyl backbone (through substitutions at the 3,3', 5,5', and 6,6'-positions) and the amine component. This tunability is crucial for optimizing the ligand for a specific catalytic transformation, as subtle changes in the ligand's steric and electronic properties can have a significant impact on the reaction's outcome. nih.gov Axially chiral biphenyl diphosphine ligands have also been prepared and successfully applied in rhodium-catalyzed asymmetric hydrogenation. nih.gov
Preparation of Bridged Biphenyl Ligands
Introducing a bridge or tether to link the two phenyl rings of the biphenyl scaffold represents an advanced strategy for creating highly rigid and stereochemically defined ligands. A notable approach involves the synthesis of a bridged C2-symmetric biphenyl phosphine (B1218219) ligand where a chiral tether is introduced early in the synthetic pathway. bohrium.comnih.gov This method can achieve nearly complete atropdiastereoselectivity through processes like asymmetric intramolecular Ullmann coupling, effectively transferring chirality from a central stereocenter to the axial chirality of the biphenyl unit. bohrium.comnih.gov
A significant advantage of this strategy is the potential to avoid a classical resolution step, as the chirality is installed via a substrate-directed asymmetric reaction. bohrium.comnih.gov These bridged ligands often exhibit superior performance in asymmetric catalysis, such as in the hydrogenation of various substrates, due to their well-defined and conformationally restricted structures. bohrium.com The bridging unit not only enhances the rigidity of the ligand but also provides an additional element for steric and electronic tuning. taylorandfrancis.com
Comparison with Other Axially Chiral Scaffolds (e.g., BINOL, SPINOL)
The 2,2'-biphenyldiol (BIPOL) framework is often compared with other prominent C2-symmetric axially chiral scaffolds, particularly [1,1'-binaphthyl]-2,2'-diol (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL). nih.govchemrxiv.org These scaffolds have been extensively developed and utilized as privileged structures in asymmetric catalysis. nih.gov
Structural Differences and Flexibility: BINOL possesses a binaphthyl core, which provides a rigid and well-defined chiral environment. SPINOL features a spirocyclic core, which imparts even greater rigidity compared to BINOL. researchgate.netresearchgate.net The biphenyl core of BIPOL is generally considered more conformationally flexible than the binaphthyl core of BINOL. This increased flexibility can be advantageous, allowing the ligand to adapt to the geometric requirements of a specific transition state. acs.org However, it can also be a drawback if it leads to multiple competing transition states and lower enantioselectivity.
Dihedral Angle: The dihedral angle is a key parameter for all these scaffolds. While BINOL has a relatively fixed dihedral angle, the angle in BIPOL derivatives can be more readily tuned by introducing substituents at the 6,6'-positions. nih.gov This adjustability allows for a more systematic optimization of the catalyst structure for a given reaction.
Catalytic Applications: All three scaffolds have been successfully used to create powerful chiral phosphoric acid (CPA) catalysts, phosphoramidite ligands, and metal complexes for a vast array of asymmetric transformations. nih.govchemrxiv.orgresearchgate.net While BINOL and SPINOL derivatives are perhaps more established and widely used, BIPOL-based catalysts have demonstrated comparable or even superior performance in certain reactions, highlighting the unique benefits of its tunable scaffold. nih.govacs.org The development of catalysts based on the BIPOL core provides a valuable and complementary approach to the established BINOL and SPINOL systems. researchgate.net
| Scaffold | Core Structure | Key Features | Common Applications |
| BIPOL | Biphenyl | Tunable dihedral angle via 6,6'-substituents; greater conformational flexibility. nih.gov | Phosphoric acids, phosphoramidites for additions and cycloadditions. nih.govchemrxiv.org |
| BINOL | Binaphthyl | Rigid backbone; well-defined chiral environment. nih.govacs.org | Widely used in phosphoric acid catalysis, Lewis acid complexes. nih.govresearchgate.net |
| SPINOL | Spirobiindane | Highly rigid spirocyclic core; fixed geometry. nih.govresearchgate.net | Phosphoric acid catalysts, ligands for various asymmetric reactions. chemrxiv.orgresearchgate.net |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The future of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. For 2,2'-Biphenyldiol, cyclic phosphate (B84403) and related structures, research is trending towards greener and more streamlined synthetic protocols.
A significant challenge in the synthesis of cyclic phosphates has been the requirement for multi-step procedures, often involving sensitive reagents and leading to moderate yields. A promising approach to overcome these limitations is the use of novel phosphorylating agents. For instance, the reagent bis(dimethylamino)phosphorodiamidate (BDMDAP) has been shown to facilitate the cyclophosphorylation of diols, including 2,2'-biphenol (B158249), in high yields. acs.org This method represents a more direct and efficient route compared to traditional approaches.
Future research will likely focus on expanding the substrate scope of such reagents and optimizing reaction conditions to minimize waste and energy consumption. The principles of atom economy and process intensification are expected to drive innovation in this area. One avenue of exploration is the adoption of continuous flow technologies. nih.gov As demonstrated for other cyclic phosphate monomers, flow chemistry can mitigate safety concerns associated with reactive intermediates and by-products, while enabling scalable and automated production. nih.gov The development of a continuous flow process for 2,2'-Biphenyldiol, cyclic phosphate could represent a significant leap forward in its large-scale availability for industrial applications.
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| BDMDAP-mediated Cyclophosphorylation | One-step reaction with high yields for various diols. | Simplicity, efficiency, circumvents problematic reagents. | acs.org |
| Continuous Flow Synthesis | Modular, semi-continuous platform for monomer production. | Enhanced safety, scalability, real-time monitoring. | nih.gov |
| Novel P-atom Carrier Routes | Utilizes organometallic precursors for the formation of P-heterocycles. | Access to otherwise inaccessible ring compounds. | nih.gov |
Exploration of New Catalytic Applications in Complex Organic Synthesis
The rigid, chiral scaffold of 2,2'-biphenol-derived molecules has made them privileged structures in asymmetric catalysis. When functionalized with a cyclic phosphate group, these compounds can act as powerful Brønsted acid catalysts. The development of chiral phosphoric acids derived from biphenols has been a major focus, with applications in a wide array of enantioselective transformations. researchgate.netchemrxiv.org
Future research is poised to explore uncharted territories in the catalytic utility of this compound and its analogues. A key area of interest is the development of bifunctional catalysts, where the phosphate moiety acts in concert with other functional groups on the biphenyl (B1667301) backbone to achieve novel reactivity and selectivity. For example, the introduction of redox-active groups could lead to catalysts capable of mediating complex oxidative or reductive transformations.
The application of these catalysts in the synthesis of complex natural products and pharmaceutically active compounds remains a fertile ground for investigation. Their ability to control stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions is of paramount importance. acs.org Furthermore, the development of iron-phosphate complexes for asymmetric oxidative coupling reactions highlights the potential for creating novel catalytic systems by incorporating transition metals. researchgate.net This could open doors to new types of catalytic cycles that are currently inaccessible.
Advanced Computational Modeling for Rational Design of Ligands and Catalysts
The empirical, trial-and-error approach to catalyst development is gradually being supplemented, and in some cases replaced, by rational design strategies guided by computational chemistry. For ligands and catalysts based on the this compound framework, computational modeling offers a powerful tool to predict and understand their behavior at a molecular level.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key properties such as the acidity (pKa values) of phosphoric acid catalysts, which is crucial for their catalytic activity. researchgate.net These calculations can help in the in silico screening of virtual libraries of catalyst candidates, identifying the most promising structures for experimental validation. Molecular dynamics simulations can provide insights into the non-covalent interactions between the catalyst and substrates, which are often the origin of stereoselectivity in asymmetric catalysis. cardiff.ac.uk
Future research will likely see a deeper integration of computational modeling in the catalyst design process. This includes the development of more accurate and efficient computational methods to handle complex catalytic systems. The prediction of reaction pathways, transition state energies, and kinetic isotope effects can provide detailed mechanistic understanding, which is essential for optimizing catalyst performance. dokumen.pub By simulating the entire catalytic cycle, researchers can identify rate-limiting steps and potential side reactions, guiding the design of next-generation catalysts with enhanced activity and selectivity.
| Computational Technique | Application in Catalyst Design | Key Insights | Reference |
| Density Functional Theory (DFT) | Prediction of catalyst acidity (pKa), reaction mechanisms, and transition state energies. | Rationalization of catalyst reactivity and selectivity. | researchgate.netdokumen.pub |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational dynamics. | Understanding the origins of stereoselectivity and the role of non-covalent interactions. | cardiff.ac.uk |
Integration with Emerging Technologies (e.g., Photoredox Catalysis, Machine Learning in Synthesis)
The synergy between traditional catalysis and emerging technologies is set to revolutionize organic synthesis. For this compound-based systems, integration with fields like photoredox catalysis and machine learning presents exciting opportunities.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govrsc.org The biphenyl framework can be functionalized with photosensitive groups, or the cyclic phosphate catalyst can be used in conjunction with a separate photocatalyst. This dual catalytic approach can unlock novel reaction pathways that are not accessible through either catalytic system alone. The development of chiral phosphoric acid catalysts that can operate in concert with photoredox cycles is a particularly promising avenue for new asymmetric transformations.
Machine learning algorithms, particularly Bayesian optimization, are emerging as powerful tools for accelerating reaction optimization. nih.gov By systematically exploring a large reaction space with a limited number of experiments, machine learning can rapidly identify the optimal conditions (e.g., catalyst loading, temperature, solvent) for a given transformation. The integration of machine learning with automated flow synthesis platforms could create a closed-loop system for the discovery and optimization of new reactions catalyzed by this compound derivatives. This data-driven approach has the potential to significantly reduce the time and resources required for catalyst development and process optimization.
Q & A
Q. What are the standard synthetic methods for preparing 2,2'-Biphenyldiol cyclic phosphate, and what reaction conditions are critical?
The compound can be synthesized via interfacial polycondensation or silyl-mediated coupling . For interfacial methods, biphenyldiol derivatives are reacted with phosphorus oxychloride (POCl₃) in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst. Critical conditions include maintaining anhydrous environments, precise stoichiometry, and controlled pH to avoid hydrolysis. The silyl method, using trimethylsilyl-protected diols, offers versatility for copolymer synthesis but requires rigorous drying .
Q. Which spectroscopic techniques are optimal for characterizing 2,2'-Biphenyldiol cyclic phosphate?
Key techniques include:
- ³¹P NMR to confirm phosphate ester formation (δ ≈ 0–5 ppm for cyclic phosphates).
- ¹H/¹³C NMR for aromatic proton and carbon assignments, particularly distinguishing hydroxyl vs. phosphate-linked groups.
- FT-IR to identify P=O (~1250 cm⁻¹) and P–O–C (~1050 cm⁻¹) stretches.
- X-ray crystallography for solid-state conformation analysis, though crystallization may require slow evaporation from aprotic solvents .
Q. What are the solubility properties of 2,2'-Biphenyldiol cyclic phosphate, and how do they influence experimental design?
The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Solvent choice impacts reaction kinetics (e.g., DMF for high-temperature reactions) and purification (e.g., column chromatography with silica gel and ethyl acetate/hexane mixtures) .
Q. What safety protocols are essential for handling 2,2'-Biphenyldiol cyclic phosphate in the lab?
Use PPE (gloves, goggles, lab coat) , work in a fume hood, and avoid moisture to prevent hydrolysis. Store in anhydrous conditions under inert gas (N₂/Ar). Waste should be neutralized with aqueous base (e.g., NaOH) before disposal via certified hazardous waste services .
Q. How is 2,2'-Biphenyldiol cyclic phosphate utilized in polymer science?
It serves as a monomer for flame-retardant polyphosphonates due to its phosphorus content. The cyclic phosphate structure promotes char formation during combustion, enhancing flame retardancy in polymers like polycarbonates .
Advanced Research Questions
Q. How can synthetic challenges in achieving high molecular weight polyphosphonates containing 2,2'-Biphenyldiol cyclic phosphate be addressed?
Optimize monomer purity (e.g., recrystallization or sublimation), extend reaction times (≥48 hrs), and use catalysts like DMAP (4-dimethylaminopyridine). While the silyl method offers copolymer versatility, interfacial polycondensation with slow reagent addition improves molecular weight control .
Q. What methodologies evaluate the electrochemical stability of 2,2'-Biphenyldiol cyclic phosphate in battery electrolytes?
- Cyclic voltammetry (CV) to measure oxidative stability (e.g., vs. Li/Li⁺).
- Electrochemical impedance spectroscopy (EIS) to assess interfacial resistance in coin cells.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability (decomposition >200°C is ideal) .
Q. How does substituent variation on the biphenyldiol core affect coordination chemistry with transition metals?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance ligand rigidity and metal-binding affinity. For example, tungsten complexes with substituted cyclic phosphates show bidentate coordination via phosphate oxygen atoms, validated by X-ray absorption spectroscopy (XAS) and DFT calculations .
Q. What strategies resolve contradictions in reported synthetic yields of 2,2'-Biphenyldiol cyclic phosphate derivatives?
Reproduce reactions under strictly anhydrous conditions (e.g., Schlenk line), characterize intermediates via HPLC-MS , and compare with literature protocols. Discrepancies often arise from trace moisture or variable stoichiometry .
Q. How can the flame-retardant mechanism of 2,2'-Biphenyldiol cyclic phosphate be experimentally validated?
Use pyrolysis-GC/MS to identify phosphoric acid release during thermal decomposition. Quantify char residue via UL-94 vertical burning tests and measure limiting oxygen index (LOI) values. Correlate results with polymer blend composition (e.g., 10–20 wt% additive loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
